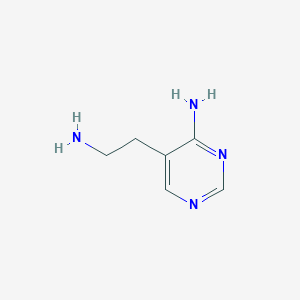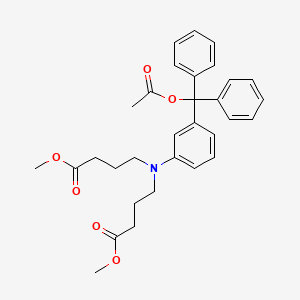![molecular formula C6H6N2OS B15244868 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse range of biological and chemical properties. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of o-aminothiophenol with carbonyl compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic applications are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazole: Another member of the thiadiazole family, known for its use in organic electronics and as a building block in medicinal chemistry.
Thiadiazole: A simpler structure compared to 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one, with diverse applications in agriculture and pharmaceuticals.
Benzoxazole: A structurally similar compound with oxygen instead of sulfur, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of nitrogen and sulfur atoms within the same ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Propriétés
Formule moléculaire |
C6H6N2OS |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
5,6-dihydro-4H-1,2,3-benzothiadiazol-7-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-3-1-2-4-6(5)10-8-7-4/h1-3H2 |
Clé InChI |
PYNASIGKLSISRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)SN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


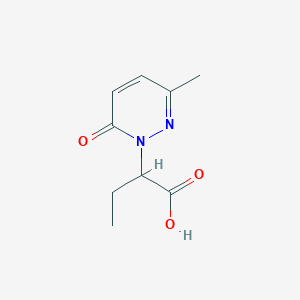
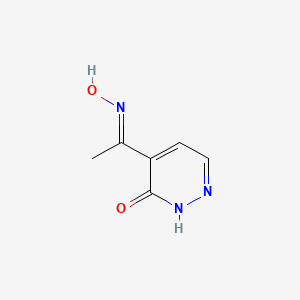
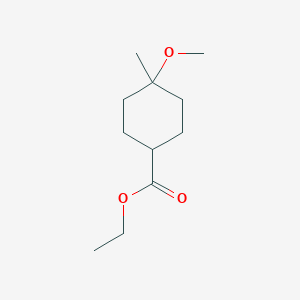
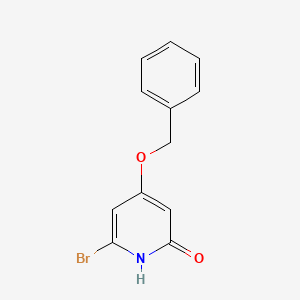
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)

![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)

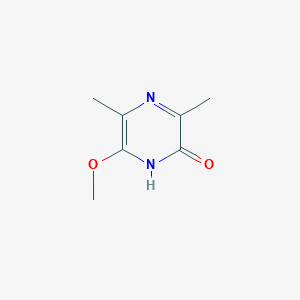
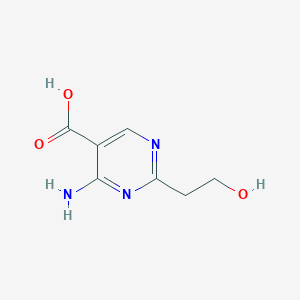
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
